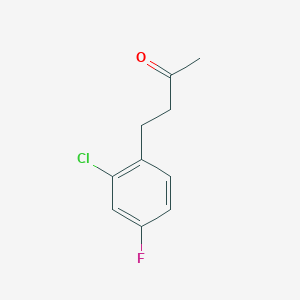
4-(2-Chloro-4-fluorophenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-4-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClFO. It is a member of the butanone family, characterized by the presence of a ketone group. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorophenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This process uses aluminum chloride as a catalyst and dichloromethane as a solvent. The reaction is carried out at room temperature for about 4 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The crude product is often purified using column chromatography with a mixture of ethyl acetate and n-hexane as the eluent .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloro-4-fluorophenyl)butan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major products are usually halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(2-Chloro-4-fluorophenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound primarily acts on enzymes and receptors, altering their activity. This interaction often involves the formation of a covalent bond with the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-4’-fluorobutyrophenone
- 2-Chloro-4-fluoroacetophenone
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
Uniqueness
4-(2-Chloro-4-fluorophenyl)butan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective reactivity is required .
Propiedades
Fórmula molecular |
C10H10ClFO |
|---|---|
Peso molecular |
200.64 g/mol |
Nombre IUPAC |
4-(2-chloro-4-fluorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10ClFO/c1-7(13)2-3-8-4-5-9(12)6-10(8)11/h4-6H,2-3H2,1H3 |
Clave InChI |
GONPGZYIPQFCPH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=C(C=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


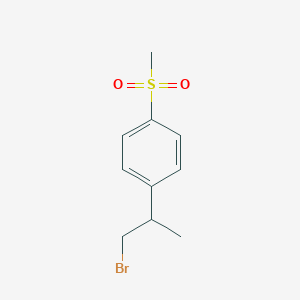
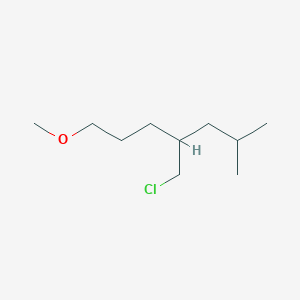
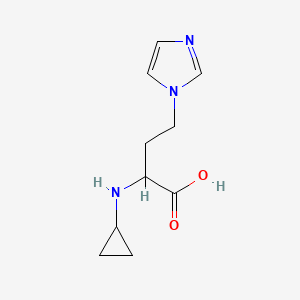
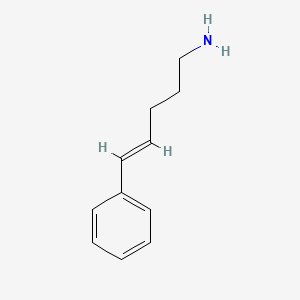
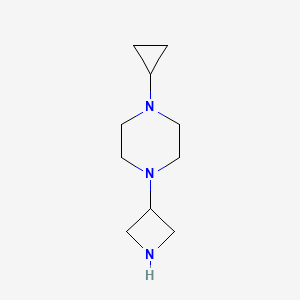

![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)
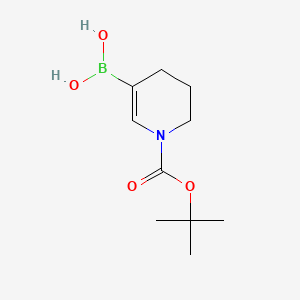


![2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B13570490.png)

![6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)

